molecular formula C11H6Cl2N4O2 B2966237 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1326835-20-4

5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B2966237
CAS RN: 1326835-20-4
M. Wt: 297.1
InChI Key: OFUFBKHZCLYLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of chlorine atoms at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. Researchers have employed microwave-assisted techniques to efficiently prepare this class of pyrazolo[3,4-d]pyrimidine derivatives . The yield and characterization data are essential for assessing the quality of the synthesized compound.


Molecular Structure Analysis

The chemical structure of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been well-characterized using various analytical methods. Single-crystal X-ray diffraction provides insights into its three-dimensional arrangement. The compound’s spectral data (IR, NMR) confirm its identity and functional groups .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of 287–288°C .
  • Spectral Data :
    • ¹³C NMR : Notable signals at positions corresponding to the aromatic rings and functional groups .

Scientific Research Applications

Synthetic Methodologies and Characterization

Researchers have developed innovative synthetic routes to create derivatives of pyrazolo[3,4-d]pyrimidine compounds. One study highlighted the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones to synthesize new derivatives, showcasing their potential in diverse chemical applications. These compounds were thoroughly characterized by spectral data and theoretical studies, indicating a broad scope for chemical synthesis and application in various fields (Zahedifar, Razavi, & Sheibani, 2016).

Antitumor Activity

The antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives has been investigated, with promising results against various cancer cell lines. For example, a study on a specific derivative showcased marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Liu, Zhao, & Lu, 2020).

Green Synthesis Approaches

Advancements in eco-friendly synthesis methods have led to the development of pyrazolo[3,4-d]pyrimidine derivatives using green chemistry principles. One notable approach involved a novel five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, emphasizing the importance of sustainable methods in chemical synthesis (Heravi & Daraie, 2016).

Structural Characterization and Polymorphism

The structural characterization and study of polymorphism in derivatives of pyrazolo[3,4-d]pyrimidine have provided insights into the material properties and potential applications of these compounds. Research focusing on the crystalline forms and molecular structures of these derivatives underlines the significance of detailed structural analysis in the development of new materials (Mohamed et al., 2016).

Mechanism of Action

While specific information on the mechanism of action for this compound might be limited, consider exploring its potential biological targets. Molecular docking studies can provide insights into binding affinities with relevant proteins. For instance, compounds 14a and 17 have shown promising interactions with Bcl2 anti-apoptotic protein .

Future Directions

  • Structure-Activity Relationship (SAR) : Derive insights from related compounds to optimize its biological activity .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O2/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFBKHZCLYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(NC2=O)NN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.